molecular formula C23H21N5O3 B2687590 2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 941952-38-1

2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2687590
CAS No.: 941952-38-1
M. Wt: 415.453
InChI Key: QZGDLOXHOXCVNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, and an acetamide group.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical reactions, employing different starting materials and conditions to yield a broad range of biologically active molecules. For instance, synthesis techniques have been developed to create pyrimidine and oxazinone derivatives with potential antimicrobial properties using citrazinic acid as a starting material (Hossan et al., 2012). Additionally, structural elucidation of these compounds has been accomplished through various spectroscopic methods, confirming the formation of the desired products.

Antimicrobial Activity

The antimicrobial properties of synthesized derivatives have been a significant focus, with some compounds showing good antibacterial and antifungal activities comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests the potential utility of these compounds in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Some derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing promising results in preliminary screenings. Compounds synthesized from bis(2-(vinyloxy))ethylamine and various isothiocyanatoketones exhibited notable anti-inflammatory and analgesic effects in tested models, suggesting their potential for further development as therapeutic agents (Sondhi et al., 2009).

Anticancer Activity

The search for new anticancer agents has led to the synthesis and testing of pyrimidine derivatives, with some showing selective inhibition against cancer cell lines. These studies provide a foundation for further investigation into the anticancer potential of these compounds, possibly leading to the development of new treatments (Al-Sanea et al., 2020).

Antiasthma Agents

Derivatives have also been explored for their potential as antiasthma agents, with some showing activity as mediator release inhibitors, which could be beneficial in the development of new treatments for asthma (Medwid et al., 1990).

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have been found to inhibit PARP-1, an enzyme involved in DNA repair damage . Inhibitors of PARP-1 have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Properties

IUPAC Name

2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-2-16-8-10-17(11-9-16)26-20(29)15-27-19-7-5-13-25-21(19)22(30)28(23(27)31)14-18-6-3-4-12-24-18/h3-13H,2,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGDLOXHOXCVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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